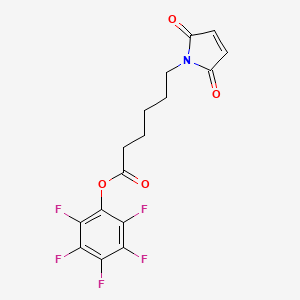

6-Maleimidocaproic acid pentafluorophenyl ester

説明

6-Maleimidocaproic acid pentafluorophenyl ester is a chemical compound with the formula C16H12F5NO4 . It is a PEG linker and is used in various chemical and pharmaceutical applications .

Synthesis Analysis

The synthesis of 6-Maleimidocaproic acid pentafluorophenyl ester involves the reaction of amine-bearing molecules to form stable amide bonds . The PFP ester is less prone to hydrolysis than NHS ester .Molecular Structure Analysis

The molecule contains a total of 39 bonds. There are 27 non-H bonds, 10 multiple bonds, 8 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), and 1 imide (-thio) .Chemical Reactions Analysis

Pentafluorophenyl (PFP) esters, such as 6-Maleimidocaproic acid pentafluorophenyl ester, are useful for attaching fluorophores or haptens to primary amines in biomolecules . They are less susceptible to spontaneous hydrolysis during conjugation reactions .Physical And Chemical Properties Analysis

The molecular weight of 6-Maleimidocaproic acid pentafluorophenyl ester is 377.26 g/mol . Its molecular formula is C16H12F5NO4 .科学的研究の応用

Drug Delivery Systems

One of the main applications of 6-Maleimidocaproic acid pentafluorophenyl ester is in the field of drug delivery systems . It can be used to construct DNA-capped Fe3O4/SiO2 magnetic mesoporous silica (MMS) nanoparticles for potential temperature controlled drug release and magnetic hyperthermia . The drug release behavior, magnetic heating capacity, in vitro cytotoxicity, and cell uptake of the MMS-based nanocarriers were evaluated .

Synthesis of Maleimide-Activated Carbohydrates

6-Maleimidocaproic acid pentafluorophenyl ester can be used in the synthesis of maleimide-activated carbohydrates . This allows for site-specific glycosylation of cysteine-containing peptides and proteins via maleimide-thiol ligation reaction .

Synthesis of Glucuronide Prodrug of Doxorubicin

This compound can also be used in the synthesis of a glucuronide prodrug of doxorubicin bearing a maleimide side chain . This prodrug has potential as an antitumor agent .

Bioconjugation

6-Maleimidocaproic acid pentafluorophenyl ester is often used in bioconjugation . The maleimide group reacts with thiol groups, forming stable thioether bonds. This makes it useful for attaching biomolecules to various surfaces or for linking two biomolecules together .

Surface Modification

The compound can be used for surface modification . The maleimide group can react with thiol groups present on the surface of materials, allowing for the attachment of various functional groups .

Preparation of Antibody-Drug Conjugates

6-Maleimidocaproic acid pentafluorophenyl ester can be used in the preparation of antibody-drug conjugates . The maleimide group can react with thiol groups on antibodies, allowing for the attachment of drug molecules .

作用機序

Target of Action

The primary target of 6-Maleimidocaproic acid pentafluorophenyl ester (6-Maleimidocaproic acid-PFP ester) is the E3 ubiquitin ligase . This compound is a PROTAC linker , which is composed of alkyl chains . It can be used to synthesize a range of PROTACs .

Mode of Action

6-Maleimidocaproic acid-PFP ester interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . It contains a maleimide and PFP ester end group. Maleimides react with thiol groups within the pH range of 6.5 to 7.5 and form stable thioether bonds . PFP is an activated ester which can readily react with amine-bearing molecules to form stable amide bonds .

Biochemical Pathways

The compound affects the ubiquitin-proteasome system , a crucial pathway for protein degradation in cells . By selectively degrading target proteins, it can influence various biochemical pathways depending on the specific target protein.

Pharmacokinetics

The compound is water-soluble , which generally aids in absorption and distribution. Its reactivity with thiol and amine groups could potentially affect its metabolism and excretion.

Result of Action

The result of the compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the specific target protein degraded.

Action Environment

The compound’s action can be influenced by environmental factors such as pH. For instance, the maleimide group in the compound reacts with thiol groups within a specific pH range (6.5 to 7.5) . Therefore, changes in pH could potentially affect the compound’s efficacy and stability.

Safety and Hazards

In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, rinse cautiously with water for several minutes . If eye irritation persists, get medical advice/attention .

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 6-(2,5-dioxopyrrol-1-yl)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F5NO4/c17-11-12(18)14(20)16(15(21)13(11)19)26-10(25)4-2-1-3-7-22-8(23)5-6-9(22)24/h5-6H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQYBTAUACRWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Maleimidocaproic acid pentafluorophenyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid](/img/structure/B1664612.png)